3-Amino-3-iminopropanoic acid 1-(diphenylmethyl)-3-azetidinyl ester acetate
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Description
3-Amino-3-iminopropanoic acid 1-(diphenylmethyl)-3-azetidinyl ester acetate is an intermediate in the synthesis of Azelnidipine, a dihydropyridine type calcium antagonist . It is used in the medical field and plays a crucial role in the synthesis of Azelnidipine .
Synthesis Analysis
The compound is prepared by taking 1-diphenylmethyl-3-azetidinone and cyanoacetic acid as initial raw materials. The synthesis process involves four steps: esterification, Pinner reaction, neutralization, and amidine formation . The method has the advantages of mild reaction conditions, simplicity in aftertreatment, and high reaction yield .Scientific Research Applications
Catalysis and Synthetic Applications
The decomposition of diazoamides derived from L-phenylalanine under the catalysis of rhodium(II) acetate is a key process in the alkylation of α-amino acids. This method facilitates the insertion of carbene into specific positions of the amino acid framework, yielding azetidinones and other cyclic compounds with potential for further chemical transformations (Zaragoza & Zahn, 1995).
Synthesis of Spirocycles
Silver-catalyzed 1,3-dipolar cycloaddition reactions involving methyl 2-(oxetane/azetidine-3 ylidene)acetate and imines derived from α-amino acid methyl esters lead to the formation of oxetane/azetidine containing spirocycles. These reactions demonstrate the utility of oxetanone and secondary α-amino acids in synthesizing structurally complex spirocycles with potential pharmaceutical applications (Jones, Proud, & Sridharan, 2016).
Antibacterial Agents
The synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids represents an advancement in the development of heteroatom-activated beta-lactam antibiotics. These compounds exhibit significant activity against Gram-negative bacteria, highlighting their potential as new antibacterial agents (Woulfe & Miller, 1985).
Formation of Pyrroles
Tandem aza-Michael addition and intramolecular amidic ring-opening reactions of β-lactams have been developed as a synthetic route to 4-oxo-4,5-dihydro-1H-pyrroles. This method provides a straightforward approach to functionalized pyrroles, which are important scaffolds in medicinal chemistry (Sharma et al., 2015).
properties
IUPAC Name |
acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2.C2H4O2/c20-17(21)11-18(23)24-16-12-22(13-16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15;1-2(3)4/h1-10,16,19H,11-13H2,(H3,20,21);1H3,(H,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGRISOXIFQLPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670031 |
Source
|
Record name | Acetic acid--1-(diphenylmethyl)azetidin-3-yl 3-amino-3-iminopropanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-iminopropanoic acid 1-(diphenylmethyl)-3-azetidinyl ester acetate | |
CAS RN |
116574-10-8, 170749-59-4 |
Source
|
Record name | Propanoic acid, 3-amino-3-imino-, 1-(diphenylmethyl)-3-azetidinyl ester, acetate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116574-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid--1-(diphenylmethyl)azetidin-3-yl 3-amino-3-iminopropanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the advantages of the novel synthesis method for 3-Amino-3-iminopropanoic acid 1-(diphenylmethyl)-3-azetidinyl ester acetate described in the research?
A1: The research paper [] highlights a four-step synthesis method for 3-Amino-3-iminopropanoic acid 1-(diphenylmethyl)-3-azetidinyl ester acetate using 1-diphenylmethyl-3-azetidin-ol and cyanoacetic acid as starting materials. The advantages of this method, as reported in the paper, include:
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